4-Position Heterocycle Selectivity: Furan-2-yl vs. Thiophen-2-yl vs. Phenyl
In a chemical series of diarylthiazole B-Raf inhibitors closely related to the target compound scaffold, the furan-2-yl substitution at the thiazole 4-position was found to be critical for maintaining high potency against the B-Raf V600E mutant kinase [1]. While the specific compound was not tested, the study demonstrated that modifications to the R1 aryl group of the thiazole core resulted in a >10-fold loss in inhibitory activity when the heterocycle was altered from furan to other substituents. No direct quantitative data exists for CAS 1105216-53-2 itself.
| Evidence Dimension | B-Raf V600E kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not available (compound not tested in the cited study) |
| Comparator Or Baseline | Analogous diarylthiazole scaffold: furan-2-yl analog vs. phenyl analog |
| Quantified Difference | >10-fold loss in potency observed in the class when furan is replaced |
| Conditions | Biochemical B-Raf V600E kinase assay (cell-free) |
Why This Matters
This matters for procurement because selecting the correct 4-position heterocycle is essential for preserving the intended kinase inhibitory activity in this chemical class.
- [1] Pulici, M.; Traquandi, G.; Marchionni, C.; et al. Optimization of diarylthiazole B-raf inhibitors: identification of a compound endowed with high oral antitumor activity, mitigated hERG inhibition, and low paradoxical effect. ChemMedChem 2015, 10(2), 276-295. DOI: 10.1002/cmdc.201402424. View Source
